molecular formula C10H12N4S B1438501 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine CAS No. 1095539-04-0

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B1438501
CAS No.: 1095539-04-0
M. Wt: 220.3 g/mol
InChI Key: VXPIPAWSZNQVBH-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted at the 2-position with a piperazine moiety. This scaffold is structurally related to kinase-targeting agents, with modifications at the 2-position influencing binding affinity and selectivity. The compound’s molecular formula is C₁₀H₁₂N₄S, with a molecular weight of 220.30 g/mol (CAS: 1095539-04-0) . Its synthesis typically involves aminothiazole formation and subsequent functionalization via Suzuki coupling or amidation reactions, as seen in related thiazolo[5,4-b]pyridine derivatives .

Properties

IUPAC Name

2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPIPAWSZNQVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Another approach includes the annulation of thiazole or thiazolidine derivatives followed by pyridine annulation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and have therapeutic effects . The compound may also interact with other receptors and enzymes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents at the 2-, 4-, 5-, or 6-positions of the thiazolo[5,4-b]pyridine core. Examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Target Kinase/Activity
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine Piperazine (2-position) C₁₀H₁₂N₄S 220.30 1095539-04-0 Not explicitly reported
2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine 1,4-Diazepane (2-position) C₁₁H₁₄N₄S 234.33 1172477-71-2 Not explicitly reported
6h (3-(Trifluoromethyl)phenyl-substituted) 3-(Trifluoromethyl)phenyl (R1) - - - c-KIT (IC₅₀ = 9.87 µM)
Compound 19a (PI3K inhibitor) 2-Pyridyl, 4-morpholinyl - - - PI3Kα (IC₅₀ = 3.6 nM)
2-Hydrazinylthiazolo[5,4-b]pyridine Hydrazine (2-position) C₆H₆N₄S 166.20 57135-11-2 CYP1A1 inhibition (41.00%)

Notes:

  • Substituents at the R1 position (e.g., 3-(trifluoromethyl)phenyl in 6h) are critical for c-KIT inhibition, while 2-pyridyl/morpholinyl groups optimize PI3K binding .

Enzymatic and Physicochemical Profiles

  • Synthetic Accessibility : The piperazinyl derivative shares synthetic routes with analogs, including Boc protection, Suzuki coupling, and deprotection steps (yields: 70–90%) .

Key Research Findings and SAR Insights

Positional Effects: Substitution at the 2-position (piperazine, diazepane) modulates solubility and kinase selectivity . Functionalization at the 6-position (e.g., nitro or chloro groups) is novel for c-KIT inhibition but unexplored in the target compound .

Substituent-Driven Activity :

  • Hydrophobic groups (e.g., 3-(trifluoromethyl)phenyl) enhance c-KIT binding via pocket interactions .
  • Sulfonamide/pyridyl groups are critical for PI3K inhibition, suggesting divergent design strategies for kinase-specific analogs .

Limitations and Gaps: No direct enzymatic or cellular data are available for this compound, necessitating further profiling. Comparative pharmacokinetic studies (e.g., metabolic stability, bioavailability) are absent in the literature.

Biological Activity

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C10H12N4S
  • Molar Mass : 220.29 g/mol
  • Density : 1.312 g/cm³ (predicted)
  • Boiling Point : 383.5 °C (predicted)
  • pKa : 8.36 (predicted) .

Inhibition of PI3K Pathway

Recent studies highlight the compound's role as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. One study reported that certain derivatives exhibited IC50 values as low as 3.6 nM against PI3Kα, indicating strong inhibitory activity. The structure-activity relationship (SAR) analysis revealed that specific functional groups significantly enhance the compound's potency against various isoforms of class I PI3K, particularly PI3Kα, PI3Kγ, and PI3Kδ .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against several bacterial strains. In a synthesis study, derivatives showed promising antibacterial activity, particularly against Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA). Notably, some compounds were more effective than ampicillin against these resistant strains .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial properties of various derivatives synthesized from this compound. The results indicated that compound 3k was the most potent against Listeria monocytogenes and exhibited superior activity against MRSA compared to standard antibiotics.

CompoundTarget StrainMIC (µg/mL)Comparison Drug
3kListeria monocytogenes< 10-
3dMRSA< 20Ampicillin
3gE. coli< 15Ampicillin

Case Study 2: PI3K Inhibition

The compound's ability to inhibit PI3K was further validated through molecular docking studies which illustrated its binding affinity to the ATP pocket of the kinase. The hydrogen bond interactions with key residues were critical for its inhibitory activity .

Q & A

Basic Research Question

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • QSAR models : Machine learning (e.g., Random Forest) links structural descriptors (e.g., topological polar surface area) to pharmacokinetic profiles .

How does the thiazolo[5,4-b]pyridine scaffold compare to other heterocycles in kinase inhibitor design?

Advanced Research Question
Thiazolo[5,4-b]pyridine offers superior metabolic stability over pyrazolo[3,4-b]pyridine due to reduced oxidative metabolism. However, pyrimidine-based scaffolds may exhibit higher solubility. Comparative studies use:

  • Free-energy perturbation (FEP) : Quantifies relative binding energies.
  • Plasma stability assays : Measure half-life in human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine
Reactant of Route 2
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2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine

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